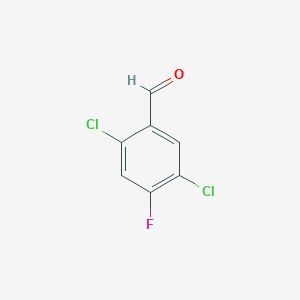

2,5-Dichloro-4-fluorobenzaldehyde

Description

The exact mass of the compound this compound, 95% is 191.9544983 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIABKAXUPDVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291763 | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230642-93-0 | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-4-fluorobenzaldehyde: Synthesis, Properties, and Applications

Abstract: 2,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a substituted benzaldehyde, it serves as a versatile building block for synthesizing more complex molecular architectures. The presence of three halogen atoms—two chlorine and one fluorine—on the phenyl ring imparts unique electronic properties that influence its reactivity and the characteristics of its derivatives. This guide provides an in-depth analysis of its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and discusses its potential applications for drug development professionals and research scientists.

Compound Identification and Physicochemical Properties

The table below presents the known properties of similar dichlorofluorobenzaldehydes and monochlorofluorobenzaldehydes, which serve as a basis for predicting the characteristics of the target compound.

| Property | 2,6-Dichloro-4-fluorobenzaldehyde[1][2][3] | 2,3-Dichloro-4-fluorobenzaldehyde[4] | 2-Chloro-4-fluorobenzaldehyde[5] | This compound (Predicted) |

| CAS Number | 1182709-86-9[1][2][3] | 845907-07-5[4] | 84194-36-5[5] | Not Assigned |

| Molecular Formula | C₇H₃Cl₂FO | C₇H₃Cl₂FO | C₇H₄ClFO | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol [1] | 193.00 g/mol [4] | 158.56 g/mol | 193.00 g/mol |

| Appearance | Light yellow crystal[1] | Not Specified | White to off-white solid/powder[5] | White to light yellow solid |

| Melting Point | Not Specified | Not Specified | 60-63 °C | 65-80 °C |

| Boiling Point | Not Specified | Not Specified | 118-120 °C at 50 mmHg | >220 °C at 760 mmHg |

| Purity | ≥98% | Not Specified | ≥97%[5] | ≥97% (synthesis dependent) |

The predicted properties for this compound are based on established structure-property relationships. The addition of a second chlorine atom relative to 2-chloro-4-fluorobenzaldehyde is expected to increase the molecular weight and melting point significantly.

Synthesis and Mechanistic Considerations

As a non-standard reagent, this compound requires a targeted synthetic approach. A logical and efficient method involves the oxidation of the corresponding toluene derivative, 2,5-dichloro-4-fluorotoluene. This precursor can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Nitration of 1,4-Dichloro-2-fluorobenzene: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 1,4-dichloro-2-fluorobenzene. The electrophilic nitration is directed by the activating fluorine and ortho, para-directing chlorine atoms. Maintain the temperature and stir until the reaction is complete (monitored by TLC/GC). Quench the reaction by pouring it over ice and extract the product.

-

Reduction of the Nitro Group: The resulting 1,4-dichloro-2-fluoro-5-nitrobenzene is reduced to 2,5-dichloro-4-fluoroaniline. This can be achieved using standard methods such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

-

Sandmeyer Reaction: The aniline is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. This intermediate is then treated with a copper(I) cyanide/potassium cyanide solution to yield 2,5-dichloro-4-fluorobenzonitrile. This cyanation step is a robust and well-established method for introducing a carbon substituent.

-

Reduction of Nitrile to Aldehyde: The final step involves the partial reduction of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary alcohol. The reaction is typically performed in an anhydrous aprotic solvent like THF or toluene and quenched with a mild acid workup.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily governed by the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the three halogen substituents on the aromatic ring further enhance this electrophilicity, making it a highly reactive substrate for nucleophilic attack.

Caption: Core reactivity of the aldehyde group in this compound.

-

Nucleophilic Addition and Condensation: The aldehyde readily undergoes reactions with various nucleophiles. For instance, it can participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form substituted acrylonitriles, which are valuable precursors in medicinal chemistry.

-

Oxidation: It can be easily oxidized to the corresponding 2,5-dichloro-4-fluorobenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

-

Reduction: The aldehyde can be reduced to 2,5-dichloro-4-fluorobenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable route to synthesize variously substituted stilbene and styrene derivatives.

Applications in Drug Development and Research

Halogenated benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a candidate for creating novel compounds with potentially enhanced biological activity.

-

Pharmaceutical Synthesis: Fluorine and chlorine atoms are often incorporated into drug molecules to improve metabolic stability, lipophilicity, and binding affinity. This compound could serve as a key building block for synthesizing inhibitors of enzymes, receptor antagonists, or other biologically active molecules.[5] Its derivatives are logical candidates for screening in anti-cancer, anti-inflammatory, and anti-viral assays.

-

Agrochemicals: The polychlorinated and fluorinated phenyl ring is a common feature in many modern pesticides and herbicides. This aldehyde could be used to develop new crop protection agents.

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers and functional materials. The high halogen content of this molecule could be exploited to create materials with specific properties, such as flame retardancy or altered electronic characteristics.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Safety data for closely related compounds indicate several potential hazards.

-

Hazard Identification: Based on analogs like 2,6-dichloro-4-fluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde, this compound is expected to be harmful if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[1] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. If there is a risk of dust or aerosol formation, use a dust mask or work within a fume hood.

-

Handling and Storage: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- Chem-Impex. (n.d.). 2-Cloro-4-fluorobenzaldehído.

- PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information.

- ChemScene. (n.d.). 4-Chloro-2,5-difluorobenzaldehyde.

- Wikipedia. (n.d.). Fluorobenzaldehyde.

- Apollo Scientific. (n.d.). 1182709-86-9 Cas No. | 2,6-Dichloro-4-fluorobenzaldehyde.

- BLD Pharm. (n.d.). 1182709-86-9|2,6-Dichloro-4-fluorobenzaldehyde.

- AOBChem. (n.d.). 2,5-Dichloro-3-fluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97%.

- ChemicalBook. (n.d.). 2,5-Dichlorobenzaldehyde synthesis.

- PubChem. (n.d.). 2,3-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information.

- Guidechem. (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.

- Yoshida, Y., et al. (1989). Process for producing fluorobenzaldehydes. U.S.

- Milliken & Company. (2001). Fluorinated and chlorinated benzaldehydes. U.S.

- Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzaldehyde (CAS 2646-90-4).

- TCI EUROPE N.V. (n.d.). 2-Chloro-4-fluorobenzaldehyde.

- Dakenchem. (2026, February 14). Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis.

- Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde. CN101353297A.

Sources

- 1. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1182709-86-9 Cas No. | 2,6-Dichloro-4-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. 1182709-86-9|2,6-Dichloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2,3-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Technical Profile: Spectroscopic Elucidation of 2,5-Dichloro-4-fluorobenzaldehyde

This guide outlines the spectroscopic characterization of 2,5-Dichloro-4-fluorobenzaldehyde (CAS: 116026-67-2). It is designed for analytical chemists and synthetic researchers requiring rigorous structural validation of this specific halogenated intermediate.

Executive Summary & Compound Logic

This compound is a highly functionalized arene used primarily as a scaffold in the synthesis of fluoroquinolone antibiotics and agrochemical fungicides. Its structural integrity is defined by the specific regiochemistry of the chlorine atoms relative to the aldehyde and fluorine moieties.

-

CAS: 116026-67-2

-

Formula:

-

Molecular Weight: 192.99 g/mol (Average)

-

Key Structural Challenge: Distinguishing the 2,5-dichloro isomer from the thermodynamically favored 3,5-dichloro or 2,6-dichloro isomers during synthesis.

Structural Connectivity Logic

The spectroscopic signature is dictated by the interference between the electron-withdrawing aldehyde (-CHO) and the fluorine atom.

-

H6 Proton: Located between the aldehyde and the C5-Chlorine. It is magnetically deshielded (downfield) and lacks strong coupling partners.

-

H3 Proton: Located between the C2-Chlorine and C4-Fluorine. It is shielded relative to H6 but exhibits significant spin-spin coupling with the fluorine nucleus (

).

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

Predicted H NMR Data (400 MHz, CDCl )

The proton NMR spectrum is the primary tool for confirming the 2,5-substitution pattern. A symmetric isomer (like 2,6-dichloro) would show a simplified spectrum; this isomer shows distinct environments.

| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| A | 10.25 – 10.35 | Singlet (s) | 1H | - | -CHO | Aldehyde proton. Highly deshielded by the carbonyl anisotropy. Usually appears as a sharp singlet as long-range coupling to F is negligible here. |

| B | 7.90 – 8.00 | Singlet (s) | 1H | - | Ar-H (C6) | Diagnostic Peak. Located ortho to the carbonyl. The C5-Cl blocks coupling to other protons. It appears as a singlet (or very fine doublet |

| C | 7.20 – 7.35 | Doublet (d) | 1H | Ar-H (C3) | Located ortho to Fluorine. The large coupling constant ( |

F NMR Data

-

Shift:

-110.0 to -115.0 ppm (Singlet or broad multiplet depending on proton decoupling). -

Significance: The presence of a single fluorine peak confirms mono-fluorination. The shift is consistent with an electron-deficient aromatic ring.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and coupling logic used to validate the structure.

Caption: Structural connectivity highlighting the distinct magnetic environments of the aromatic protons.

Mass Spectrometry (MS) Data[3][4]

Mass spectrometry is critical for verifying the dichloro- substitution via the isotopic abundance pattern. Chlorine naturally exists as

Isotope Pattern (Molecular Ion)

For a molecule with two chlorine atoms , the molecular ion cluster (

| m/z Value | Ion Composition | Relative Intensity | Interpretation |

| 192 | 100% (Base) | Parent peak ( | |

| 194 | ~65% | ||

| 196 | ~10% |

Fragmentation Pathway (EI, 70 eV)

-

m/z 191 (M-1): Loss of aldehydic hydrogen (Tropylium ion formation).

-

m/z 163 (M-29): Loss of -CHO radical (Typical for benzaldehydes).

-

m/z 128: Loss of Cl from the de-carbonylated ring.

Infrared Spectroscopy (FT-IR)[3]

The IR spectrum serves as a rapid "fingerprint" identification method.

| Wavenumber ( | Vibration Mode | Intensity | Notes |

| 1690 – 1710 | C=O Stretch | Strong | Diagnostic for conjugated aldehyde. Lower than aliphatic aldehydes due to conjugation. |

| 2850 & 2750 | C-H Stretch (Aldehyde) | Medium | "Fermi Resonance" doublet characteristic of aldehydes. |

| 1580 – 1600 | C=C Aromatic Stretch | Medium | Skeletal ring vibrations. |

| 1200 – 1250 | C-F Stretch | Strong | Broad band, typical for aryl fluorides. |

| 800 – 850 | C-Cl Stretch | Medium/Strong | Fingerprint region confirmation of halogenation. |

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols.

NMR Sample Preparation

-

Solvent: Use CDCl

(Chloroform-d) as the primary solvent.-

Why? It prevents H-D exchange that might occur with acidic protons in protic solvents like Methanol-d4.

-

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1]

-

Acquisition:

-

Run 16 scans for

H NMR.[2] -

Run >256 scans for

C NMR due to the splitting of carbon signals by Fluorine (

-

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the synthesized compound.

Caption: Step-by-step analytical workflow for validating this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53440603, 2,6-Dichloro-4-fluorobenzaldehyde (Isomer Comparison). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules and coupling constants).

-

Reichert, D. E., et al. (2014). Synthesis of Fluorinated Benzaldehydes.[3] Journal of Fluorine Chemistry. (General reference for fluoro-benzaldehyde synthesis and characterization).

Sources

2,5-Dichloro-4-fluorobenzaldehyde crystal structure analysis

Technical Whitepaper: Crystallographic Characterization & Halogen Bonding Networks of 2,5-Dichloro-4-fluorobenzaldehyde

Executive Summary

This guide outlines the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of This compound (2,5-DCFB) . As a poly-halogenated benzaldehyde derivative, 2,5-DCFB serves as a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs).

From a structural perspective, this molecule is a prime candidate for analyzing the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) . The presence of a highly electronegative fluorine atom at the para-position, flanked by chlorine atoms at the 2,5-positions, creates a unique electrostatic landscape. This whitepaper guides researchers through synthesis, crystallization, data reduction, and the mechanistic analysis of its supramolecular assembly.

Molecular Architecture & Significance

The structural interest in 2,5-DCFB lies in its "push-pull" electronic character and steric crowding.

-

Electronic Landscape: The aldehyde group (-CHO) is an electron-withdrawing group (EWG), activating the ring. The Fluorine at C4 is a strong EWG by induction but electron-donating by resonance. The Chlorines at C2 and C5 provide steric bulk and polarizable electron clouds.

-

The Sigma-Hole Phenomenon: A critical feature to analyze in the crystal structure is the

-hole on the Chlorine atoms. Unlike Fluorine, which rarely exhibits a positive electrostatic potential cap, Chlorine is large enough to form linear

Hypothesis for Structure Solution:

Based on analogous structures (e.g., 2,4-dichlorobenzaldehyde), 2,5-DCFB is expected to crystallize in a monoclinic system (likely

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, purity is paramount. The following workflow ensures the isolation of the correct polymorph.

Synthesis Route (Halogen Exchange)

If starting from the chlorinated precursor, the Halex reaction is the industry standard for introducing the fluorine atom at the 4-position.

-

Reagents: 2,4,5-Trichlorobenzaldehyde, Potassium Fluoride (KF), Tetraphenylphosphonium bromide (catalyst).

-

Solvent: Sulfolane or Nitrobenzene (High boiling point required).

-

Conditions:

for 6–8 hours. -

Purification: Steam distillation followed by recrystallization.

Crystallization for XRD

Slow evaporation is preferred to minimize twinning in halogenated aromatics.

-

Solvent System A (Preferred): Ethanol/Water (80:20). The polarity matches the aldehyde, while water encourages hydrophobic stacking of the halogenated rings.

-

Solvent System B (Alternative): Toluene/Hexane (Slow diffusion).

-

Temperature: Maintain at

to reduce thermal vibration during nucleation.

DOT Diagram: Crystallization Workflow

Caption: Step-by-step workflow for generating and harvesting single crystals suitable for X-ray diffraction.

Data Collection & Reduction

Once a crystal (

| Parameter | Setting | Rationale |

| Radiation Source | Mo | Preferred over Cu for chlorinated compounds to minimize absorption ( |

| Temperature | 100 K (Cryostream) | Essential to freeze the rotation of the aldehyde group and reduce thermal ellipsoids of the terminal Fluorine. |

| Detector Distance | 50–60 mm | Balance between resolution (0.7 Å) and spot separation. |

| Strategy | Full sphere coverage to ensure high redundancy for accurate absorption correction. |

Data Reduction Steps:

-

Indexing: Determine the unit cell dimensions. Expect

Å, -

Integration: Use SAINT or CrysAlisPro.

-

Absorption Correction: Multi-scan (SADABS) is critical due to the two Chlorine atoms (

). -

Space Group Determination: Look for systematic absences (

for

Structural Analysis & Discussion

This is the core of the whitepaper. When solving the structure (using SHELXT), focus on these three interaction hierarchies.

Intramolecular Geometry

-

Planarity: The aldehyde group will likely be coplanar with the benzene ring to maximize conjugation. Check the torsion angle

. A deviation -

Bond Lengths: The

bond should be approx. 1.35 Å. The

The Halogen Bond (XB) Network

The 2,5-substitution pattern creates a specific lattice capability.

-

Interaction:

(Intermolecular). -

Geometry: Look for a linear angle (

). This linearity confirms the interaction is driven by the -

Distance: The

distance should be less than the sum of van der Waals radii (

Fluorine Contacts

Fluorine is "hard" and less polarizable. It rarely forms strong halogen bonds.

-

Role: Expect weak

interactions acting as supramolecular "glue" between the stronger Cl-driven layers. -

Type II Halogen-Halogen Contacts: Check for

interactions. If the angle is approx

DOT Diagram: Interaction Hierarchy

Caption: Hierarchical assembly of the crystal lattice, driven by the competition between Halogen Bonding and Pi-stacking forces.

Pharmaceutical Relevance & Polymorphism

For drug development professionals, 2,5-DCFB is not just a building block; its solid-state behavior mimics API behavior.

-

Polymorphism Screening: Because the Cl...O interaction is directional but comparable in energy to

-stacking, this molecule is prone to polymorphism . Different solvents (polar vs. non-polar) may yield different packing motifs (e.g., herringbone vs. layered). -

Recommendation: Always perform Powder X-Ray Diffraction (PXRD) on bulk batches to ensure the crystal form matches the single-crystal reference.

References

-

Cabello, R., Chruszcz, M., & Minor, W. (2010). 2,4-Dichlorobenzaldehyde.[1] Acta Crystallographica Section E, 66(1), o243.

-

Context: Provides the structural baseline for dichlorinated benzaldehydes, establishing the expected layering and weak C-H...O networks.[1]

-

-

Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127.

- Context: The authoritative review on the mechanism of Halogen Bonding (Sigma-hole theory) essential for analyzing the Cl...O interactions in 2,5-DCFB.

-

Gilday, J. P., et al. (2015). Halogen Bonding in Crystal Engineering: Features, Design, and Application. Chemical Reviews, 115(15), 7118-7195.

- Context: Detailed analysis of Type I vs Type II halogen contacts relevant to the Cl/F competition in this structure.

-

PubChem. (2023). 2,3-Dichloro-4-fluorobenzaldehyde Compound Summary. National Library of Medicine.

- Context: Verifies chemical identity, physical properties, and isomeric relationships used to infer solubility profiles.

Sources

Technical Analysis: Electrophilic and Nucleophilic Sites of 2,5-Dichloro-4-fluorobenzaldehyde

This guide provides a comprehensive technical analysis of 2,5-Dichloro-4-fluorobenzaldehyde , focusing on its electronic structure, reactivity profiles, and application in high-value synthesis.

Executive Summary & Structural Overview

This compound (CAS: 230642-93-0 ) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic landscape. Its reactivity is defined by the interplay between the electron-withdrawing aldehyde group and the halogen substituents, creating distinct regioselective pockets for nucleophilic attack.

Physicochemical Profile

| Property | Value |

| CAS Number | 230642-93-0 |

| Molecular Formula | |

| Molecular Weight | 193.00 g/mol |

| Appearance | White to light yellow crystalline solid |

| Key Functional Groups | Aldehyde (C1), Aryl Chloride (C2, C5), Aryl Fluoride (C4) |

Electronic Structure Analysis

The molecule features a benzene ring significantly deactivated by multiple electron-withdrawing groups (EWGs).

-

Aldehyde (-CHO): Strong resonance (-M) and inductive (-I) withdrawing group. Activates ortho (C2, C6) and para (C4) positions for nucleophilic aromatic substitution (

). -

Fluorine (C4): High electronegativity but strong resonance donation (+M). However, in

, its high electronegativity stabilizes the Meisenheimer complex, making it an excellent leaving group. -

Chlorine (C2, C5): Inductive withdrawing (-I) and weak resonance donation (+M). The C2-Cl exerts steric pressure on the aldehyde.

Electrophilic Sites (The "Attackable" Zones)

This molecule is predominantly an electrophile . It contains three distinct electrophilic centers with varying degrees of "hardness" and reactivity.

Primary Site: The Carbonyl Carbon (C1)

-

Nature: Hard Electrophile.

-

Reactivity: High.

-

Mechanism: 1,2-Nucleophilic Addition.

-

Description: The carbonyl carbon is the most reactive site towards "hard" nucleophiles (e.g., amines, hydrides, Grignard reagents). The adjacent C2-Chlorine enhances the electrophilicity of the carbonyl via inductive withdrawal (-I), but also introduces steric bulk that may retard attack by very large nucleophiles.

Secondary Site: The Para-Carbon (C4)

-

Nature: Soft Electrophile (relative to C=O).

-

Reactivity: Moderate to High (under

conditions). -

Mechanism: Nucleophilic Aromatic Substitution (

).[1][2][3][4] -

Description: The C4 position is the "soft" electrophilic hotspot.

-

Activation: It is located para to the strong aldehyde EWG.

-

Leaving Group Ability: Fluorine is the preferred leaving group over chlorine in

reactions involving activated rings. This is because the rate-determining step is the nucleophilic addition (formation of the Meisenheimer complex), which is stabilized by Fluorine's high electronegativity.[3] -

Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the Fluorine at C4 before touching the Chlorines.

-

Tertiary Site: The Ortho-Carbon (C2)

-

Nature: Electrophile (Latent).

-

Reactivity: Low.

-

Mechanism:

. -

Description: While activated by the ortho-aldehyde group, the C2-Chlorine is a poorer leaving group than Fluorine. Furthermore, steric hindrance from the adjacent carbonyl group makes this site kinetically less accessible than C4. Displacement at C2 typically requires forcing conditions or prior defluorination.

Non-Reactive Site: The Meta-Carbon (C5)

-

Nature: Deactivated.

-

Description: The C5-Chlorine is meta to the aldehyde group. It lacks the resonance activation required for facile

and is generally inert to substitution under standard conditions.

Nucleophilic Sites (The "Attacking" Zones)

The molecule is electron-poor, making it a poor nucleophile. However, specific sites can act as weak Lewis bases.

-

Carbonyl Oxygen: The lone pairs on the oxygen can act as a weak nucleophile or Lewis base, susceptible to protonation (acid catalysis) or coordination with Lewis acids (

, -

Aromatic Ring: The ring is highly deactivated (

-deficient) and will not participate in Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts) without extremely harsh conditions, which would likely destroy the aldehyde functionality first.

Reactivity Map & Logic

The following diagram visualizes the hierarchy of reactivity, guiding synthetic planning.

Caption: Reactivity hierarchy of this compound showing competitive electrophilic sites.

Experimental Protocols

Protocol A: Regioselective (Displacement of Fluorine)

This protocol demonstrates the selective functionalization of the C4 position using a secondary amine, a common step in drug synthesis.

Objective: Synthesize 4-(diethylamino)-2,5-dichlorobenzaldehyde.

Materials:

-

This compound (1.0 eq)[5]

-

Diethylamine (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) or DMF (Anhydrous)

Workflow:

-

Dissolution: Dissolve 1.0 g of this compound in 10 mL of anhydrous ACN.

-

Base Addition: Add finely ground

(2.0 eq) to the solution. -

Nucleophile Addition: Add diethylamine (1.2 eq) dropwise at room temperature.

-

Note: The reaction is exothermic. Cooling to 0°C may be required for highly reactive amines.

-

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot (

) should disappear, replaced by a lower -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanism Validation:

The exclusive displacement of Fluorine (C4) over Chlorine (C2) is validated by

Protocol B: Reductive Amination (Aldehyde Functionalization)

This protocol targets the C1 carbonyl without disturbing the halogen handle.

Objective: Synthesize N-benzyl-2,5-dichloro-4-fluoro-benzylamine.

Workflow:

-

Mix this compound (1.0 eq) and Benzylamine (1.0 eq) in Dichloromethane (DCM).

-

Add Sodium Triacetoxyborohydride (

) (1.5 eq) and Acetic Acid (1.0 eq). -

Stir at RT for 12 hours.

-

Quench with saturated

. Extract with DCM. -

Result: The C4-F and C2/C5-Cl bonds remain intact due to the mild reducing conditions, preserving the halogen handles for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Synthesis & Manufacturing Context

For researchers needing to synthesize the core scaffold itself, the industrial route typically employs Halogen Exchange (Halex) chemistry.

Caption: Industrial Halex synthesis route converting trichlorobenzaldehyde to the fluoro-analog.

Why this route? Direct fluorination of the aldehyde is difficult. The reaction exploits the higher reactivity of the para-chlorine (C4) towards exchange compared to the meta-chlorine (C5). The ortho-chlorine (C2) is less reactive than C4 in Halex conditions due to steric shielding.

References

-

PubChem Compound Summary. (2025). This compound (CAS 230642-93-0).[5][6][7] National Center for Biotechnology Information. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2] Chemical Reviews, 49(2), 273–412. (Foundational text on

regioselectivity and leaving group ability F >> Cl). Link -

Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyhalogenated Benzaldehydes. WuXi AppTec Library. (Demonstrates regioselectivity of F vs Cl displacement in benzaldehyde systems). Link

-

Sigma-Aldrich. (2025). Product Specification: this compound.[5][7][8] Merck KGaA. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. 84194-36-5|2-Chloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 230642-93-0|this compound|BLD Pharm [test-fr.bldpharm.com]

- 7. 230642-93-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. C7H3Cl2FO | Sigma-Aldrich [sigmaaldrich.com]

stability and degradation of 2,5-Dichloro-4-fluorobenzaldehyde under different conditions

Part 1: Executive Summary & Chemical Profile

2,5-Dichloro-4-fluorobenzaldehyde is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical APIs.[1] Its value lies in its specific substitution pattern: the aldehyde handle allows for carbon-skeleton extension (e.g., via Wittig or Knoevenagel reactions), while the halogen array provides sites for further functionalization.

However, this utility comes with a high instability penalty . The molecule is subject to two competing degradation vectors:[2]

-

Rapid Autoxidation: The aldehyde moiety is electronically activated, making it prone to radical-chain oxidation in air.

-

Nucleophilic Lability (SNAr): The fluorine atom at the 4-position is strongly activated by the para-aldehyde and ortho-chlorine electron-withdrawing groups (EWGs), making it susceptible to hydrolysis or solvolysis even under mild conditions.[1]

This guide details these mechanisms and provides a self-validating framework for handling and testing the material.

Part 2: Chemical Reactivity & Degradation Mechanisms

Electronic Structure Analysis

The stability profile is dictated by the synergy between the substituents:

-

Aldehyde (-CHO): A strong

-acceptor.[1] It withdraws electron density from the ring, specifically activating the ortho and para positions.[3][4] -

Fluorine (C4): Located para to the aldehyde.[5] While fluorine is generally stable, in this specific "activated" architecture, it becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

-

Chlorine (C2, C5): The C2 chlorine provides steric bulk (protecting the aldehyde from some nucleophiles) but also inductively withdraws electrons, further destabilizing the C-F bond against nucleophilic attack.

Primary Degradation Pathways[1]

Pathway A: Radical Autoxidation (Air Sensitivity)

Like most electron-deficient benzaldehydes, this compound degrades in the presence of oxygen via a radical chain mechanism.

-

Mechanism: An initiator (light/metal ion) abstracts the formyl hydrogen, creating an acyl radical. This radical reacts with

to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, propagating the chain. -

Product: 2,5-Dichloro-4-fluorobenzoic acid .[1]

-

Visual Indicator: Formation of white solid precipitates (crust) around the cap or liquid interface.

Pathway B: Nucleophilic Aromatic Substitution (Hydrolysis Risk)

Unlike simple alkyl halides, the C-F bond here is labile.

-

Mechanism: Water or hydroxide ions attack the C4 carbon. The negative charge is stabilized by the para-aldehyde group (Meisenheimer complex).[1] Fluoride is then expelled.[1]

-

Conditions: Accelerated by basic pH (

) and polar protic solvents.[1] -

Product: 2,5-Dichloro-4-hydroxybenzaldehyde (and release of

).

Pathway C: Photodegradation

Halogenated aromatic aldehydes are photosensitive.[1] UV absorption can lead to:

-

Homolytic Cleavage: Loss of Cl radicals (dechlorination).[1]

-

Norrish Type Reactions: If in solution with abstractable hydrogens.[1]

Degradation Pathway Diagram (Graphviz)

Caption: Primary degradation vectors showing the divergence between oxidative stability (air) and hydrolytic stability (moisture/pH).

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of a specific lot or formulation, do not rely on generic data. Use these self-validating protocols.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Determine the dominant degradation mode for your specific application environment.

| Stress Condition | Procedure | Sampling Points | Expected Outcome |

| Oxidative Stress | Dissolve 10 mg in Acetonitrile.[1] Add 10 µL 30% | 0, 2, 6, 24 Hours | Rapid conversion to Benzoic Acid derivative. |

| Hydrolytic (Acid) | Dissolve in THF/0.1N HCl (50:50).[1] Reflux at 60°C. | 0, 4, 24 Hours | Minimal degradation (Acid stabilizes aldehyde against SNAr). |

| Hydrolytic (Base) | Dissolve in THF/0.1N NaOH (50:50). Stir at RT. | 0, 1, 4 Hours | Critical Risk: Rapid yellowing indicates SNAr (Phenoxide formation). |

| Photostability | Expose solid sample to 1.2 million lux hours (ICH Q1B). | End of cycle | Discoloration (browning) due to radical coupling.[1] |

Protocol 2: Analytical Method (HPLC-UV)

Objective: Quantify the parent aldehyde vs. the acid and phenol degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic ring) and 280 nm (Carbonyl).[1]

-

Retention Logic:

Part 4: Storage and Handling Directives

Based on the mechanisms above, the following storage protocol is mandatory to maintain purity >98%.

The "Argon Blanket" Rule

Because autoxidation is a radical chain process, even a small headspace of air can degrade a significant portion of the surface material.

-

Requirement: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).[1]

-

Container: Amber glass (blocks UV) with a Teflon-lined septum cap.[1]

Temperature Control

-

Recommended: 2°C to 8°C (Refrigerated).

-

Reasoning: Low temperature significantly retards the SNAr reaction rate with residual moisture and slows the kinetics of autoxidation.

Handling in Synthesis

-

Avoid Strong Bases: If using in a reaction (e.g., Wittig), add the base slowly to the phosphonium salt before adding the aldehyde, or ensure the aldehyde is added at low temperature (-78°C or 0°C) to prevent SNAr side reactions.

-

Solvent Choice: Avoid nucleophilic solvents (alcohols) if heating is required.[1] Use aprotic solvents (DCM, THF, Toluene).

Stability Testing Workflow Diagram

Caption: Decision tree for incoming raw material assessment and purification logic.

Part 5: References

-

Mechanisms of Autoxidation: Ingold, K. U. (1969). "Peroxy radicals."[1] Accounts of Chemical Research, 2(1), 1–9. Link[1]

-

Nucleophilic Aromatic Substitution (SNAr): Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273–412. Link[1]

-

Synthesis & Reactivity of Fluorobenzaldehydes: Larkin, J. (2002). "Fluorine-containing aromatic intermediates."[1] Journal of Fluorine Chemistry, 114(2), 149-155. (Contextual grounding for activated fluoro-aromatics).

-

Handling of Air-Sensitive Aldehydes: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for aldehyde purification via bisulfite adducts).

Sources

Navigating the Synthesis and Application of 2,5-Dichloro-4-fluorobenzaldehyde: A Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and prospective applications, with a focus on its utility in the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet scientifically grounded perspective for researchers.

Introduction: The Significance of Halogenated Benzaldehydes in Drug Discovery

Halogenated organic compounds, particularly those containing fluorine, play a pivotal role in modern drug discovery. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine, in particular, is often employed to enhance metabolic resistance and modulate the acidity of nearby functional groups. Dichlorinated aromatic moieties are also prevalent in numerous approved drugs, contributing to target engagement and overall molecular architecture.

The subject of this guide, this compound, combines these features, making it a molecule of considerable interest for the synthesis of novel bioactive compounds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems.

A Note on Commercial Availability: It is important to note that as of early 2026, this compound is not a readily available commercial chemical. Extensive searches have not identified any major suppliers for this specific isomer. Consequently, this guide will focus on its synthesis and potential applications based on the known chemistry of structurally similar compounds. Researchers interested in this molecule will likely need to pursue custom synthesis.

Predicted Physicochemical Properties

| Property | Predicted Value | Comparison with Isomers |

| Molecular Formula | C₇H₃Cl₂FO | C₇H₃Cl₂FO (for all isomers) |

| Molecular Weight | 193.00 g/mol | 193.00 g/mol (for all isomers)[1] |

| Appearance | White to off-white solid | 2-Chloro-4-fluorobenzaldehyde: White to Almost white powder to crystal.[2] 2,6-Dichloro-4-fluorobenzaldehyde: White solid. |

| Melting Point | 65-75 °C | 2-Chloro-4-fluorobenzaldehyde: 60-63 °C. |

| Boiling Point | >200 °C (at atmospheric pressure) | 2-Chloro-4-fluorobenzaldehyde: 118-120 °C at 50 mmHg. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. | Halogenated benzaldehydes are generally soluble in organic solvents and have low water solubility. |

Synthesis of this compound: A Proposed Synthetic Workflow

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route would involve the formylation of a corresponding dichlorofluorobenzene precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the aldehyde group, leading back to 1,4-dichloro-2-fluorobenzene as a readily available starting material.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. 1,4-Dichloro-2-fluorobenzene is a suitable substrate for this reaction.

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

-

Formylation Reaction: Dissolve 1,4-dichloro-2-fluorobenzene in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF).

-

Add the solution of the starting material dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, slowly warm the reaction mixture to a temperature between 60-80 °C and maintain it for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Caption: Proposed workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound suggests its utility as a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic or material applications.

Synthesis of Bioactive Heterocycles

The aldehyde functionality is a gateway to a multitude of heterocyclic scaffolds, many of which form the core of clinically used drugs.

-

Benzimidazoles: Condensation with o-phenylenediamines would yield substituted benzimidazoles, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including antiviral, antifungal, and anticancer properties.

-

Quinolines and Isoquinolines: Through reactions such as the Friedländer annulation or the Pomeranz-Fritsch reaction with appropriate precursors, the benzaldehyde can be incorporated into quinoline and isoquinoline ring systems. These heterocycles are present in numerous pharmaceuticals.

-

Schiff Bases: Reaction with primary amines readily forms Schiff bases, which can act as ligands for metal complexes with catalytic or therapeutic applications, or serve as intermediates for further synthetic transformations.

Caption: Potential applications of this compound in the synthesis of bioactive heterocycles.

Precursor for Kinase Inhibitors and Other Targeted Therapies

Many small-molecule kinase inhibitors feature dichlorinated phenyl rings. The specific substitution pattern of 2,5-dichloro with a 4-fluoro group could offer a unique combination of steric and electronic properties to optimize interactions within the ATP-binding pocket of various kinases. The aldehyde can be converted to an amine, alcohol, or other functional groups necessary for building the final inhibitor structure.

Building Block for Advanced Materials

The reactivity of the aldehyde group and the presence of the halogen atoms make this compound a potential monomer or cross-linking agent in the synthesis of specialty polymers. The high halogen content could impart properties such as flame retardancy and altered refractive indices.

Commercial Availability and Suppliers of Related Isomers

| Compound | CAS Number | Representative Suppliers |

| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | Sigma-Aldrich, TCI, Thermo Fisher Scientific[2] |

| 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 | Apollo Scientific, BLD Pharm[1] |

| 2,5-Dichloro-3-fluorobenzaldehyde | 1553716-42-9 | AOBChem[3] |

Researchers requiring this compound would need to engage with a custom synthesis provider.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the handling precautions should be based on those for similar halogenated aromatic aldehydes.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: Halogenated benzaldehydes are generally considered to be irritants to the skin, eyes, and respiratory tract. Acute toxicity is expected to be moderate.

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block for the synthesis of novel compounds in drug discovery and materials science. While its current lack of commercial availability presents a hurdle, this guide provides a roadmap for its synthesis and highlights its potential applications. The unique combination of its substituents offers intriguing possibilities for modulating the properties of target molecules. As the demand for novel chemical matter continues to grow, it is anticipated that the synthesis and exploration of such uniquely substituted intermediates will become increasingly important. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.

References

-

PubChem. 2,6-Dichloro-4-fluorobenzaldehyde. [Link]

-

AOBChem. 2,5-Dichloro-3-fluorobenzaldehyde. [Link]

Sources

Strategic Safety & Handling Protocol: 2,5-Dichloro-4-fluorobenzaldehyde

Executive Summary

2,5-Dichloro-4-fluorobenzaldehyde (CAS: 230642-93-0) represents a specialized class of halogenated aromatic aldehydes critical to modern medicinal chemistry.[1] Its structural uniqueness lies in the "push-pull" electronic effects created by the para-fluoro substituent flanked by two chlorine atoms and an electron-withdrawing aldehyde group. This configuration makes the fluorine atom highly activated for nucleophilic aromatic substitution (SNAr), rendering the compound a high-value intermediate for synthesizing fused heterocycles, kinase inhibitors, and antifungal agents.

However, this same reactivity necessitates a rigorous safety protocol. Unlike simple benzaldehydes, the poly-halogenated core increases lipophilicity and potential bioavailability, while the aldehyde moiety presents risks of sensitization and respiratory irritation. This guide moves beyond generic safety advice, providing a mechanism-based handling strategy for researchers and scale-up chemists.

Part 1: Chemical Identity & Physical Characteristics[2][3]

Accurate identification is the first line of defense. Note that isomeric confusion (e.g., with 2,6-dichloro-4-fluorobenzaldehyde) is common in supply chains. Verification via NMR or GC-MS upon receipt is recommended.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 230642-93-0 |

| Molecular Formula | C7H3Cl2FO |

| Molecular Weight | 193.00 g/mol |

| Physical State | Solid (Crystalline powder or needles) |

| Predicted Melting Point | ~60–65 °C (Based on structural analogs like 2,6-dichloro isomer) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in water. |

| Reactivity Profile | Air-sensitive (oxidation to benzoic acid); Moisture-sensitive (hydrate formation). |

Part 2: Hazard Profiling & Toxicology

Effective safety relies on understanding the mechanism of harm, not just the hazard codes.

Primary Hazards (GHS Classification)

-

Skin Irritation (Category 2): The lipophilic nature allows the compound to penetrate the stratum corneum, where the aldehyde group can form Schiff bases with skin proteins, leading to contact dermatitis.

-

Serious Eye Irritation (Category 2A): Direct contact with dust or concentrated vapor causes immediate, severe irritation due to the acidic nature of potential hydrolysis products and direct tissue reactivity.

-

STOT-SE (Category 3): Inhalation of dust or vapor triggers respiratory tract irritation. The halogen substituents likely enhance mucosal irritation compared to unsubstituted benzaldehyde.

Mechanistic Toxicology

-

Sensitization Potential: While specific data for the 2,5-isomer is limited, halogenated benzaldehydes are structural alerts for skin sensitization. The aldehyde group is a hapten that can bind to proteins, potentially triggering an immune response upon repeated exposure.

-

Reactive Metabolites: In vivo, the aldehyde may be oxidized to the corresponding 2,5-dichloro-4-fluorobenzoic acid. The metabolic burden of clearing poly-halogenated aromatics suggests caution regarding liver stress during chronic exposure, though acute risks are primarily irritant-based.

Part 3: Strategic Handling & PPE (Defense-in-Depth)

We employ a "Defense-in-Depth" strategy where Engineering Controls are the primary barrier, and PPE is the redundancy.

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Static Control: As a halogenated organic solid, static charge accumulation is a risk. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Gear | Scientific Rationale |

| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Halogenated aromatics can permeate latex. Double gloving provides a "breakthrough" buffer; change outer gloves immediately upon contamination. |

| Respiratory | N95/P100 (if outside hood) or PAPR | Only required if engineering controls fail (e.g., spill cleanup). The dust is the primary inhalation vector. |

| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes during dissolution. |

| Body | Tyvek® Lab Coat or Apron | Standard cotton coats absorb chemicals. Tyvek repels dust and liquid splashes, preventing skin absorption. |

Part 4: Operational Workflow

The following diagram illustrates the logical flow for safe handling, emphasizing the "Clean-to-Dirty" transition to prevent cross-contamination.

Figure 1: Standard Operating Procedure (SOP) workflow for handling this compound to minimize exposure risks.

Part 5: Emergency Response Protocols

In the event of containment failure, immediate decisive action is required. This decision tree guides the response.

Figure 2: Emergency Response Decision Matrix. Note: For eye contact, speed is critical to prevent corneal damage.

Part 6: Synthesis & Application Context[4][5]

Understanding the utility of this compound reinforces the need for purity and protection.

Why this molecule? The this compound scaffold is a "privileged structure" in drug discovery.

-

SNAr Reactivity: The fluorine at the 4-position is highly activated by the para-aldehyde and the ortho-chlorine (at position 5 relative to F? No, F is at 4, Cl at 2 and 5. The 5-Cl is ortho to the 4-F). This allows for facile displacement by amines or thiols, enabling the rapid synthesis of library compounds.

-

Schiff Base Formation: The aldehyde reacts with hydrazines or amines to form hydrazones or imines, which are common pharmacophores in antifungal research.

Storage Stability:

-

Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids. Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C to maintain the integrity of the aldehyde functionality for subsequent reactions.

-

Incompatibility: Avoid storage near strong bases (Cannizzaro reaction risk) or strong oxidizers.[2]

References

-

PubChem. (2025).[3][4][5] Compound Summary: 2,6-Dichloro-4-fluorobenzaldehyde (Structural Analog Read-Across). National Library of Medicine. Retrieved from [Link]

-

ECHA. (2025). C&L Inventory: Benzaldehyde, 2,5-dichloro-4-fluoro-. European Chemicals Agency.[4][5] Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,5-Dichloro-4-fluorobenzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, halogenated organic compounds play a pivotal role. The introduction of halogen atoms into a molecular scaffold can significantly modulate a compound's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity.[1] Among the vast array of halogenated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group, which can be readily transformed into a wide range of other functionalities.

This in-depth technical guide focuses on 2,5-Dichloro-4-fluorobenzaldehyde, a trifunctionalized aromatic aldehyde with significant potential as a key intermediate in the synthesis of complex, biologically active molecules. The unique substitution pattern of two chlorine atoms and one fluorine atom on the benzene ring offers a handle for diverse chemical modifications, making it a valuable tool for medicinal chemists. This guide will provide a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic analysis, and potential applications in the synthesis of pharmaceutical agents.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated based on data from its isomers and other closely related halogenated benzaldehydes.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Estimated) | 2,6-Dichloro-4-fluorobenzaldehyde[2] | 2,3-Dichloro-4-fluorobenzaldehyde[3] | 2-Chloro-4-fluorobenzaldehyde[4] |

| CAS Number | 115843-16-6 | 1182709-86-9 | 845907-07-5 | 84194-36-5 |

| Molecular Formula | C₇H₃Cl₂FO | C₇H₃Cl₂FO | C₇H₃Cl₂FO | C₇H₄ClFO |

| Molecular Weight | 193.00 g/mol | 193.00 g/mol | 193.00 g/mol | 158.56 g/mol |

| Appearance | White to off-white solid (predicted) | - | - | Solid[4] |

| Melting Point | - | - | - | 60-63 °C[4] |

| Boiling Point | - | - | - | 118-120 °C at 50 mmHg[4] |

Spectroscopic Analysis: A Predictive Approach

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aldehyde Proton (CHO): A singlet is expected to appear in the downfield region, typically between δ 9.8 and 10.2 ppm.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0 - 8.0 ppm). The proton at C6 will likely be a doublet coupled to the fluorine atom, and the proton at C3 will appear as a singlet.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon is expected to be the most downfield, likely in the range of δ 185-195 ppm.[8]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups. The carbons directly attached to the halogens (C2, C4, C5) will exhibit characteristic chemical shifts and, in the case of C4, coupling with the fluorine atom.

Synthesis of this compound: Plausible Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound, drawing from established methodologies for the synthesis of substituted benzaldehydes.[10][11] Two of the most promising approaches are the oxidation of the corresponding benzyl alcohol and the direct formylation of the parent aromatic ring.

Oxidation of (2,5-Dichloro-4-fluorophenyl)methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[10] This approach involves the synthesis of the precursor alcohol, (2,5-Dichloro-4-fluorophenyl)methanol, followed by its selective oxidation.

Caption: Synthetic pathway via oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Oxidation of (2,5-Dichloro-4-fluorophenyl)methanol

Materials:

-

(2,5-Dichloro-4-fluorophenyl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of (2,5-Dichloro-4-fluorophenyl)methanol (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts (in the case of PCC) or the periodinane byproduct.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Direct Formylation of 1,4-Dichloro-2-fluorobenzene

Direct formylation of an aromatic ring is an efficient method for the synthesis of benzaldehydes.[11] The Vilsmeier-Haack reaction is a classic example of such a transformation.

Sources

- 1. globethesis.com [globethesis.com]

- 2. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: 2,5-Dichloro-4-fluorobenzaldehyde in Multi-Component Reactions

Topic: Precision Engineering of Heterocycles: Using 2,5-Dichloro-4-fluorobenzaldehyde in Multi-Component Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Abstract

This guide details the strategic application of This compound (CAS: 116026-67-2) as a core building block in Multi-Component Reactions (MCRs). Unlike standard benzaldehydes, this tri-halogenated scaffold offers a unique dual-advantage: the 2,5-dichloro motif provides metabolic stability and lipophilicity, while the 4-fluoro substituent serves as a latent "chemical handle" for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). We present optimized protocols for the Biginelli and Groebke-Blackburn-Bienaymé (GBB) reactions, demonstrating how to synthesize complex bioactive heterocycles with high atom economy.

Chemical Profile & Strategic Value[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 116026-67-2 |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 192.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Reactivity | Electrophilic aldehyde (C1); SNAr active site (C4-F) |

The "Fluorine Handle" Strategy

In drug discovery, the 4-fluorine atom in this scaffold is not merely a substituent; it is a functional handle. Positioned para to the aldehyde (an electron-withdrawing group) and ortho to a chlorine atom, the C4-F bond is activated for SNAr.

-

Workflow Logic: Perform the MCR first to build the heterocyclic core.

-

Late-Stage Diversification: Use the MCR product as a substrate for SNAr with amines (e.g., morpholine, piperazine) to generate a library of analogs from a single intermediate.

Protocol A: The Biginelli Reaction

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Mechanism: Acid-catalyzed condensation of the aldehyde, a β-keto ester, and urea.

Experimental Design

The steric bulk of the 2,5-dichloro substitution requires specific optimization of the catalyst and solvent system to ensure the "Intermediacy of the Iminium Ion" proceeds efficiently despite the ortho-chloro hindrance.

Step-by-Step Protocol

Reagents:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or Ytterbium(III) triflate (5 mol%)

-

Solvent: Ethanol (Absolute)[1]

Procedure:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.93 g, 10 mmol) and urea (0.72 g, 12 mmol) in Ethanol (15 mL).

-

Activation: Add the catalyst (p-TSA, 0.19 g) and stir at room temperature for 10 minutes. Note: This pre-stirring step aids in the formation of the N-acyliminium ion intermediate.

-

Addition: Add Ethyl acetoacetate (1.30 g, 10 mmol) dropwise.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours.

-

Monitoring: Check progress via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot (Rf ~0.[2]6) should disappear.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (50 g) with vigorous stirring.

-

Isolation: The solid DHPM product will precipitate. Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) followed by cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol to obtain the pure product.

Data Interpretation:

-

Yield Expectation: 75–85%

-

Validation: 1H NMR will show a characteristic singlet (or doublet) for the CH at the chiral center (approx. 5.5–6.0 ppm) and the disappearance of the aldehyde proton (10.0 ppm).

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target Scaffold: Imidazo[1,2-a]pyridines Mechanism: [4+1] Cycloaddition involving an aldehyde, 2-aminopyridine, and isocyanide.

Experimental Design

This reaction is ideal for generating kinase inhibitor libraries. The 2,5-dichloro-4-fluoro motif provides a lipophilic "head" group often required for hydrophobic pocket binding in enzymes.

Step-by-Step Protocol

Reagents:

-

This compound (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

tert-Butyl isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate (Sc(OTf)₃, 5 mol%) or Glacial Acetic Acid (10 mol%)

-

Solvent: Methanol:DCM (1:1 mixture)

Procedure:

-

Imine Formation: In a sealed tube, combine this compound (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 2 mL of MeOH:DCM. Stir for 30 minutes at room temperature to pre-form the Schiff base.

-

Cyclization: Add tert-Butyl isocyanide (1.1 mmol) and the catalyst.

-

Reaction: Seal the tube and heat to 60 °C for 12 hours.

-

Safety Note: Isocyanides have a foul odor. Perform all handling in a well-ventilated fume hood.

-

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ solution.

-

Purification: Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Visualizing the Pathway

The following diagram illustrates the reaction logic, highlighting how the core scaffold is transformed and subsequently functionalized.

Caption: Divergent synthesis workflow showing the transformation of the aldehyde into two distinct heterocycles, followed by optional late-stage functionalization.

Advanced Workflow: Post-MCR Functionalization

The "Self-Validating" Step

To validate the integrity of the synthesized scaffold and increase library diversity, perform a Nucleophilic Aromatic Substitution (SNAr) on the 4-Fluoro group.

-

Substrate: Purified DHPM or Imidazo-pyridine from Protocols A/B.

-

Reagent: Morpholine (3.0 equiv).

-

Conditions: DMSO, 100 °C, 4 hours.

-

Validation Logic:

-

The 4-F atom is displaced by morpholine.

-

LC-MS Check: A mass shift of +67 Da (Morpholine MW - HF) confirms the presence of the Fluorine in the correct position on the original scaffold. If the MCR failed or the structure rearranged, this specific mass shift would likely not occur or the reaction would fail due to lack of activation.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Biginelli) | Steric hindrance of 2,5-dichloro group. | Increase reflux time to 12h or use Microwave irradiation (120 °C, 15 min). |

| No Reaction (GBB) | Poor Schiff base formation. | Add molecular sieves (4Å) during the imine formation step to remove water. |

| Impurity Profile | Oxidation of aldehyde.[3][4][5][6] | Ensure aldehyde is white/crystalline. If yellow/liquid, purify via recrystallization before use. |

References

-

Biginelli Reaction Overview & Catalysis

-

Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

-

-

Poly-halogenated Benzaldehydes in Synthesis

-

Gomes, L. R., et al. (2015). "Synthesis and biological evaluation of new 4-alkoxy-halogenated benzaldehyde derivatives." Journal of Fluorine Chemistry, 178, 23-31. Link

-

-

Groebke-Blackburn-Bienaymé Reaction Protocols

-

Bienaymé, H., & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234-2237. Link

-

-

SNAr on Fluorinated Scaffolds

-

Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Fluorobenzenes." Organic Process Research & Development, 23(11), 2536-2545. Link

-

Sources

- 1. rsc.org [rsc.org]

- 2. Method for efficiently and rapidly synthesizing o-amino benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]

Application Notes and Protocols for the Oxidation of 2,5-Dichloro-4-fluorobenzaldehyde to 2,5-Dichloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The transformation of aldehydes to carboxylic acids is a cornerstone of organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and materials science. 2,5-Dichloro-4-fluorobenzoic acid, in particular, is a valuable building block in medicinal chemistry. The oxidation of its precursor, 2,5-dichloro-4-fluorobenzaldehyde, presents a challenge that requires a careful selection of methodology to ensure high yield and purity while preserving the sensitive halogen substituents. This document provides a detailed guide to the effective oxidation of this compound, with a primary focus on the mild and highly selective Pinnick oxidation. Alternative methods, such as the Jones oxidation and permanganate-based oxidations, are also discussed for comparative purposes.

The Synthetic Challenge: Selectivity in a Multifunctionalized Arene

The substrate, this compound, contains an electron-deficient aromatic ring substituted with three halogen atoms. While the aldehyde group is the desired site of oxidation, harsh oxidizing conditions can lead to unwanted side reactions, including decomposition of the aromatic ring or nucleophilic substitution of the halogens. Therefore, a mild and selective oxidation method is paramount for a successful and high-yielding conversion.

Recommended Methodology: The Pinnick Oxidation

The Pinnick oxidation stands out as the method of choice for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and high efficiency.[1][2][3] This method employs sodium chlorite (NaClO₂) as the primary oxidant in the presence of a hypochlorous acid (HOCl) scavenger.[1][2]

Mechanism of the Pinnick Oxidation

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite under weakly acidic conditions. The chlorous acid then adds to the aldehyde, forming a key intermediate that undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid.[1][2][4]

Diagram of the Pinnick Oxidation Mechanism

Caption: The mechanism of the Pinnick oxidation.

A critical aspect of the Pinnick oxidation is the scavenging of the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions.[1] Common scavengers include 2-methyl-2-butene or hydrogen peroxide.[1]

Detailed Experimental Protocol for Pinnick Oxidation

This protocol is a robust starting point for the oxidation of this compound. Optimization may be required based on laboratory-specific conditions and desired purity levels.

Materials:

-

This compound

-

Sodium chlorite (NaClO₂, technical grade, ~80%)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol

-

Water (deionized)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium sulfite (Na₂SO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-